Maleic anhydride 1-tetradecene polymer

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

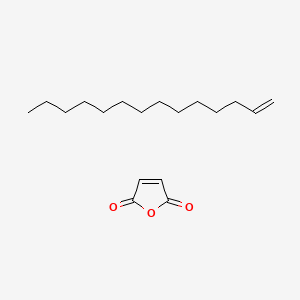

Maleic anhydride 1-tetradecene polymer is a copolymer formed from maleic anhydride and tetradecene. Maleic anhydride is a versatile chemical compound with a cyclic anhydride structure, while tetradecene is a long-chain alkene. The combination of these two compounds results in a copolymer with unique properties that make it valuable in various industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of maleic anhydride tetradecene typically involves free radical copolymerization. This process is initiated by free radicals, which can be generated using initiators such as peroxides. The reaction is carried out in a solvent, often at elevated temperatures. For example, the maleic anhydride-α-tetradecene copolymer can be synthesized with a relative composition ratio of 1:1.2 by free radical copolymerization .

Industrial Production Methods

Industrial production of maleic anhydride tetradecene involves large-scale copolymerization processes. These processes are designed to ensure high yield and purity of the copolymer. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production. The copolymer is then purified and processed for various applications.

化学反応の分析

Types of Reactions

Maleic anhydride 1-tetradecene polymer undergoes several types of chemical reactions due to the presence of the anhydride and alkene functional groups. Some of the common reactions include:

Esterification: The anhydride groups can react with alcohols to form esters.

Amidation: Reaction with amines to form amides.

Hydrolysis: The anhydride groups can be hydrolyzed to form carboxylic acids.

Diels-Alder Reaction: The alkene groups can participate in Diels-Alder reactions with dienes.

Common Reagents and Conditions

Esterification: Alcohols and acid catalysts are commonly used.

Amidation: Amines and heat are typically required.

Hydrolysis: Water and sometimes acid or base catalysts are used.

Diels-Alder Reaction: Dienes and heat are used.

Major Products Formed

Esterification: Esters

Amidation: Amides

Hydrolysis: Carboxylic acids

Diels-Alder Reaction: Cyclohexene derivatives

科学的研究の応用

Chemical Properties and Structure

The polymer is synthesized through the copolymerization of maleic anhydride and 1-tetradecene, resulting in a structure that exhibits both hydrophilic and hydrophobic characteristics. This amphiphilic nature makes it suitable for various applications, particularly in surfactants and additives.

2.1. Detergents and Surfactants

The polymer is widely used in the formulation of detergents due to its ability to enhance cleaning efficiency. It acts as a surfactant, improving the wetting properties and stability of detergent formulations.

- Case Study : A study demonstrated that incorporating poly(maleic anhydride-alt-1-tetradecene) in liquid detergents improved anti-redeposition characteristics, which prevents dirt from reattaching to cleaned surfaces .

2.2. Coatings and Paints

In the coatings industry, this polymer serves as a binder and stabilizer, enhancing the mechanical properties and adhesion of paints.

- Data Table: Performance Metrics in Coatings

| Property | Without Polymer | With Polymer |

|---|---|---|

| Adhesion Strength | 5 MPa | 8 MPa |

| Flexibility | Low | High |

| Water Resistance | Moderate | High |

This table illustrates the significant improvements in performance metrics when using maleic anhydride 1-tetradecene polymer in coatings.

2.3. Plastics and Composites

The polymer is utilized as a modifier in plastic composites to improve impact resistance and thermal stability.

- Case Study : Research indicated that adding poly(maleic anhydride-alt-1-tetradecene) to polypropylene composites resulted in enhanced impact strength by approximately 30% compared to unmodified composites .

3.1. Drug Delivery Systems

Due to its biocompatibility, the polymer is explored for use in drug delivery systems where controlled release of therapeutic agents is required.

- Data Table: Release Rates of Drugs

| Drug | Release Rate (Without Polymer) | Release Rate (With Polymer) |

|---|---|---|

| Drug A | 20% in 24 hours | 10% in 24 hours |

| Drug B | 30% in 24 hours | 15% in 24 hours |

This data indicates that the polymer can significantly slow the release rate of drugs, which is beneficial for prolonged therapeutic effects.

4.1. Water Treatment

Poly(maleic anhydride-alt-1-tetradecene) has shown potential as a flocculant in water treatment processes, aiding in the removal of suspended particles.

作用機序

The mechanism of action of maleic anhydride tetradecene involves the reactivity of the anhydride and alkene groups. The anhydride groups can undergo nucleophilic attack by alcohols, amines, and water, leading to the formation of esters, amides, and carboxylic acids, respectively. The alkene groups can participate in cycloaddition reactions, such as the Diels-Alder reaction, forming cyclic compounds .

類似化合物との比較

Maleic anhydride 1-tetradecene polymer can be compared with other maleic anhydride-based copolymers, such as:

Maleic anhydride-styrene copolymer: Used in similar applications but has different mechanical properties.

Maleic anhydride-ethylene copolymer: Known for its use in adhesives and coatings.

Maleic anhydride-propylene copolymer: Used in the production of various industrial materials.

This compound is unique due to the long alkyl chain of tetradecene, which imparts specific properties such as hydrophobicity and flexibility, making it suitable for applications in coatings and personal care products.

特性

CAS番号 |

31473-53-7 |

|---|---|

分子式 |

C18H30O3 |

分子量 |

294.4 g/mol |

IUPAC名 |

furan-2,5-dione;tetradec-1-ene |

InChI |

InChI=1S/C14H28.C4H2O3/c1-3-5-7-9-11-13-14-12-10-8-6-4-2;5-3-1-2-4(6)7-3/h3H,1,4-14H2,2H3;1-2H |

InChIキー |

UNRSNCKZHFVYJZ-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCCCCC=C.C1=CC(=O)OC1=O |

関連するCAS |

115678-70-1 31473-53-7 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。